(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one
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Overview
Description
(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a conjugated system that includes a naphthyl group and a dimethylamino group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-naphthylacetone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-(dimethylamino)phenyl]-1-(2-naphthyl)-2-propen-1-one
- (E)-3-[4-(dimethylamino)phenyl]-1-(3-naphthyl)-2-propen-1-one
Uniqueness
(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
23489-63-6 |
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Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H19NO/c1-22(2)18-13-10-16(11-14-18)12-15-21(23)20-9-5-7-17-6-3-4-8-19(17)20/h3-15H,1-2H3/b15-12+ |
InChI Key |
BBLNMQOXMADQJM-NTCAYCPXSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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